4-((p-Hydroxyphenyl)azo)anisole
Overview
Description
4-((p-Hydroxyphenyl)azo)anisole, also known as Sudan IV, is a synthetic dye commonly used in scientific research. It is a red powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. Sudan IV is widely used as a biological stain for the detection of lipids and triglycerides in cells and tissues.
Mechanism Of Action
The mechanism of action of 4-((p-Hydroxyphenyl)azo)anisole IV involves its ability to bind to lipids and triglycerides in cells and tissues. 4-((p-Hydroxyphenyl)azo)anisole IV is a hydrophobic molecule that can penetrate cell membranes and bind to lipid droplets. The dye stains the lipids red, allowing them to be easily visualized under a microscope. The staining process is irreversible, and the dye is retained in the lipid droplets even after washing with solvents.
Biochemical And Physiological Effects
4-((p-Hydroxyphenyl)azo)anisole IV is not known to have any significant biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is widely used in scientific research without any reported adverse effects.
Advantages And Limitations For Lab Experiments
The advantages of using 4-((p-Hydroxyphenyl)azo)anisole IV in lab experiments include its high specificity for lipids and triglycerides, its ability to stain tissues and cells permanently, and its low toxicity. The limitations of using 4-((p-Hydroxyphenyl)azo)anisole IV include its insolubility in water, which makes it difficult to work with, and its tendency to stain non-lipid structures such as proteins and nucleic acids.
Future Directions
There are several future directions for the use of 4-((p-Hydroxyphenyl)azo)anisole IV in scientific research. One area of research is the development of new staining protocols that improve the specificity and sensitivity of 4-((p-Hydroxyphenyl)azo)anisole IV for lipid detection. Another area of research is the development of new synthetic dyes that have improved solubility and staining properties. Finally, there is a need for more research on the potential applications of 4-((p-Hydroxyphenyl)azo)anisole IV in food science and microbiology.
Scientific Research Applications
4-((p-Hydroxyphenyl)azo)anisole IV is widely used in scientific research as a biological stain for the detection of lipids and triglycerides in cells and tissues. It is commonly used in histology and cytology to stain lipids in tissues such as adipose tissue, liver, and kidney. 4-((p-Hydroxyphenyl)azo)anisole IV is also used in microbiology to stain bacterial cells with lipid-rich membranes. Additionally, 4-((p-Hydroxyphenyl)azo)anisole IV is used in food science to detect the presence of lipids in food products.
properties
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13-8-4-11(5-9-13)15-14-10-2-6-12(16)7-3-10/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFGJDSWBHPXOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287810 | |
Record name | 4-[2-(4-Methoxyphenyl)diazenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((p-Hydroxyphenyl)azo)anisole | |
CAS RN |
2496-25-5 | |
Record name | 4-[2-(4-Methoxyphenyl)diazenyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2496-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, p-((p-methoxyphenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3289 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-(4-Methoxyphenyl)diazenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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